molecular formula C12H21NO4S B6643491 Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate

Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate

Cat. No. B6643491
M. Wt: 275.37 g/mol
InChI Key: AXQOHIBRAAVYHU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate, also known as EPTC, is a chemical compound that belongs to the class of thiocarbamate herbicides. EPTC is widely used in agriculture as a selective herbicide to control weeds in various crops, including corn, soybeans, and potatoes.

Scientific Research Applications

Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate has been extensively studied for its herbicidal properties in agriculture. However, recent research has also shown its potential in other areas, including medicinal chemistry and material science. Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate has been reported to exhibit antitumor, antifungal, and antibacterial activities, making it a promising candidate for drug development. Additionally, Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate has been used as a building block for the synthesis of various polymers and nanoparticles, which have potential applications in drug delivery and catalysis.

Mechanism of Action

Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid biosynthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, resulting in the death of the targeted weeds. Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate is selective towards grassy weeds, making it an effective herbicide for crops such as corn and wheat.
Biochemical and Physiological Effects:
Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate has been shown to have low toxicity towards mammals and is rapidly metabolized and eliminated from the body. However, repeated exposure to Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate can lead to adverse effects on the liver and kidneys. Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate has also been reported to cause skin and eye irritation in humans.

Advantages and Limitations for Lab Experiments

Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate is a widely used herbicide in agriculture, making it readily available for research purposes. Its selective activity towards grassy weeds makes it a useful tool for studying plant physiology and biochemistry. However, Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate has limited activity towards broadleaf weeds, which can limit its use in certain experiments. Additionally, Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate can be volatile and may require special handling to avoid contamination of other samples.

Future Directions

Future research on Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate could focus on its potential as a drug candidate for various diseases, including cancer and infectious diseases. Additionally, the synthesis of novel Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate-based polymers and nanoparticles could lead to the development of new materials with unique properties. Further studies on the mechanism of action of Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate could also provide insights into the regulation of fatty acid biosynthesis in plants and could lead to the development of new herbicides with improved selectivity and efficacy.
Conclusion:
In summary, Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate is a thiocarbamate herbicide that has been widely used in agriculture for weed control. Recent research has shown its potential in medicinal chemistry and material science. Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate works by inhibiting the enzyme ACC, leading to the death of targeted weeds. While Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate has low toxicity towards mammals, repeated exposure can lead to adverse effects on the liver and kidneys. Future research on Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate could focus on its potential as a drug candidate and the synthesis of novel Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate-based materials.

Synthesis Methods

Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate can be synthesized by reacting thiomorpholine-3-carboxylic acid with propyl chloroformate and then with ethyl alcohol in the presence of a base. The reaction yields Ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate as a white crystalline solid with a melting point of 68-69°C.

properties

IUPAC Name

ethyl 4-(2-propoxyacetyl)thiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-3-6-16-8-11(14)13-5-7-18-9-10(13)12(15)17-4-2/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQOHIBRAAVYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)N1CCSCC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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